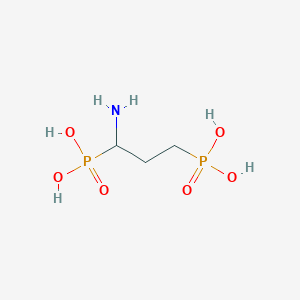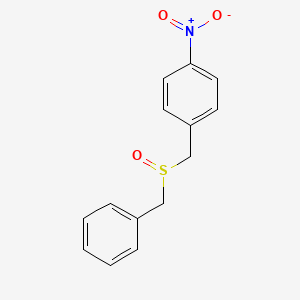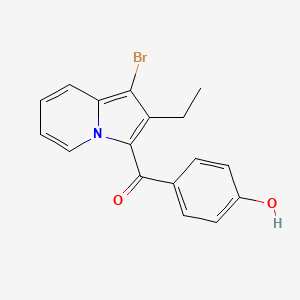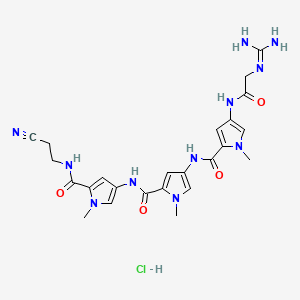![molecular formula C13H12N2O B14443843 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine CAS No. 73477-02-8](/img/structure/B14443843.png)
4-[2-(4-Methoxyphenyl)ethenyl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Methoxyphenyl)ethenyl]pyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound features a methoxyphenyl group attached to the ethenyl side chain, which is further connected to the pyridazine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 1-methylpyridinium iodide in the presence of a base such as piperidine. The reaction mixture is heated in methanol to yield the desired product . Another method involves the use of β,γ-unsaturated hydrazones, which undergo a copper-promoted 6-endo-trig cyclization to form 1,6-dihydropyridazines. These intermediates can then be converted to pyridazines under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[2-(4-Methoxyphenyl)ethenyl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridazine ring or the methoxyphenyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
科学的研究の応用
4-[2-(4-Methoxyphenyl)ethenyl]pyridazine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) and subsequent physiological effects . Additionally, it may interact with various receptors and ion channels, modulating cellular signaling pathways and exerting its biological effects.
類似化合物との比較
Similar Compounds
- 4-[2-(4-Methoxyphenyl)ethenyl]-N-methylpyridinium tetraphenylborate
- 4-[2-(4-Methoxyphenyl)ethenyl]pyridine
Uniqueness
4-[2-(4-Methoxyphenyl)ethenyl]pyridazine is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the pyridazine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
73477-02-8 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC名 |
4-[2-(4-methoxyphenyl)ethenyl]pyridazine |
InChI |
InChI=1S/C13H12N2O/c1-16-13-6-4-11(5-7-13)2-3-12-8-9-14-15-10-12/h2-10H,1H3 |
InChIキー |
ZIJXOQWZRRMVOY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC2=CN=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)
